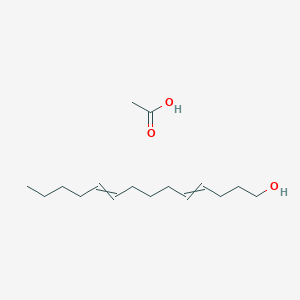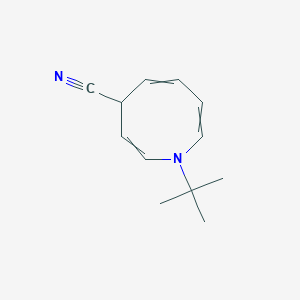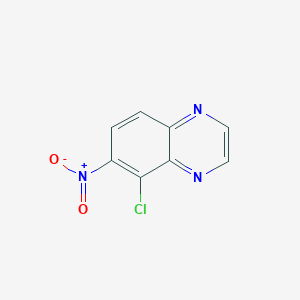
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is an organic compound known for its unique structure and properties. It features a dioxolane ring substituted with a diphenylmethylidene group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the diphenylmethylidene group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce diphenylmethyl derivatives.
科学研究应用
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic systems, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but differ in the presence of a malonic acid moiety.
N-(Diphenylmethylene)glycine Esters: These compounds feature a diphenylmethylene group attached to a glycine ester.
Uniqueness
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
109911-29-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
2-benzhydrylidene-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H18O2/c1-18(2)13-19-17(20-18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI 键 |
LMYXQNPLLNXITA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=C(C2=CC=CC=C2)C3=CC=CC=C3)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)



![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
